molecular formula C9H15N3O2 B13548536 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanoic acid

2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanoic acid

Cat. No.: B13548536
M. Wt: 197.23 g/mol
InChI Key: MQFQTRCNGOLRCI-UHFFFAOYSA-N
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Description

2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanoic acid is a compound that features a pyrazole ring, which is known for its diverse pharmacological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate butanoic acid derivative under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The pyrazole ring plays a crucial role in binding to the active site of the target enzyme, leading to inhibition of its activity .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanoic acid stands out due to its unique combination of the pyrazole ring with an amino and butanoic acid group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-amino-4-(3,5-dimethylpyrazol-1-yl)butanoic acid

InChI

InChI=1S/C9H15N3O2/c1-6-5-7(2)12(11-6)4-3-8(10)9(13)14/h5,8H,3-4,10H2,1-2H3,(H,13,14)

InChI Key

MQFQTRCNGOLRCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC(C(=O)O)N)C

Origin of Product

United States

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